Azetidin-1-yl-(4-phenoxyphenyl)methanone
Description
Properties
IUPAC Name |
azetidin-1-yl-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(17-11-4-12-17)13-7-9-15(10-8-13)19-14-5-2-1-3-6-14/h1-3,5-10H,4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJZTXKLDFWFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Phenoxybenzophenone Precursors
The foundational step in this route involves synthesizing 4-phenoxybenzophenone , achieved via Fries rearrangement of phenyl benzoate derivatives. Starting with 4-phenoxyphenol (1), benzoylation with substituted benzoyl chlorides (2a–b) in the presence of 10% sodium hydroxide yields phenyl benzoates (3a–b). Subsequent Fries rearrangement using anhydrous AlCl₃ at 150–170°C produces hydroxybenzophenones (4a–b), which are critical intermediates for downstream functionalization.
Etherification and Hydrazide Formation
The hydroxy group in 4a–b undergoes etherification with ethyl chloroacetate in dry acetone, catalyzed by anhydrous K₂CO₃, to form ethyl 2-(4-benzoylphenoxy)acetates (5a–b). Hydrazinolysis of 5a–b with hydrazine hydrate in ethanol generates substituted acetohydrazides (6a–b), characterized by NH/NH₂ stretching bands at 3120–3220 cm⁻¹ in IR spectra.
Schiff Base Formation and Azetidinone Cyclization
Condensation of 6a–b with aryl aldehydes (7a–g) in ethanol under acidic conditions yields Schiff bases (8a–n). These intermediates undergo cyclization with chloroacetyl chloride in dioxane, facilitated by triethylamine, to form azetidin-2-one derivatives (9a–n). For the target compound, substituting the aryl aldehyde with a phenoxy-substituted variant directs the formation of the azetidin-1-yl-(4-phenoxyphenyl)methanone scaffold.
Key Data:
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IR Peaks: 1655 cm⁻¹ (azetidinone C=O), 1670 cm⁻¹ (amide C=O).
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¹H NMR: δ 5.45 ppm (N-CH of azetidinone), δ 5.6 ppm (Cl-CH).
Staudinger Reaction for Azetidinone Synthesis
Imine Formation and β-Lactam Cyclization
This method, adapted from β-lactam antibiotic syntheses, begins with forming imines (11a–c) from 4-phenoxybenzaldehyde (10a) and 4-amino-1-benzylpiperidine. The Staudinger reaction with phenylacetic acid derivatives and triphosgene generates trans-configured azetidin-2-ones (±)-5a–e. Hydrogenolysis of the benzyl group yields free amines (±)-6a–e, which are further functionalized to introduce the phenoxyphenyl moiety.
Coupling with Phenoxy Acyl Chlorides
Reaction of amine (±)-6a with 4-phenoxybenzoyl chloride in dichloromethane, catalyzed by DMAP, produces the target compound. This step mirrors methodologies for generating ureidic derivatives in antiglaucoma agents.
Key Data:
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Column Chromatography: Silica gel with 30% ethyl acetate/benzene.
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Mass Spec: m/z 483 (M⁺) and 485 (M+2) for chloro-substituted analogues.
Hydrazide Intermediate-Based Cyclization
Synthesis of Phenoxyphenyl Hydrazides
Adapting protocols from antimicrobial agent studies, 4-phenoxybenzoic acid is converted to its hydrazide derivative using thionyl chloride and hydrazine hydrate. Condensation with substituted aldehydes forms Schiff bases, which are cyclized with chloroacetyl chloride and triethylamine to yield azetidin-2-ones.
Spectral Validation
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IR: 1770–1650 cm⁻¹ (C=O stretch), 1550–1485 cm⁻¹ (aromatic C=C).
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¹H NMR: δ 7.0–7.8 ppm (aromatic protons), δ 5.44–5.45 ppm (azetidine CH).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Reaction Time | Complexity |
|---|---|---|---|---|
| Fries Rearrangement | Benzoylation, Fries, Cyclization | 65–78 | 48–72 h | High |
| Staudinger Reaction | Imine formation, Cyclization | 70–85 | 24–36 h | Moderate |
| Hydrazide Cyclization | Hydrazinolysis, Schiff base, Cyclization | 60–70 | 36–48 h | Moderate |
Mechanistic Insights and Optimization
Role of Catalysts and Solvents
Q & A
Q. What interdisciplinary approaches address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer: Pharmacokinetic studies (IV/PO administration) measure bioavailability and half-life. Tissue distribution (radiolabeled tracers) and metabolite profiling (LC-MSⁿ) identify barriers like hepatic first-pass metabolism. Co-crystallization with serum albumin assesses plasma protein binding. Adjusting logP (via substituent tuning) can improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
